molecular formula C26H30N4O4S B2683882 Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-75-4

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2683882
CAS No.: 946253-75-4
M. Wt: 494.61
InChI Key: HWVOAALTDQLJGO-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antimicrobial, and neuropharmacological effects.

The compound has a molecular weight of approximately 376.46 g/mol and a molecular formula of C22H24N4O2. It features a piperazine ring and a tetrahydroquinazoline structure, which are known to contribute to various biological activities.

Property Value
Molecular Weight376.46 g/mol
Molecular FormulaC22H24N4O2
LogP5.0749
Polar Surface Area45.461 Ų
Hydrogen Bond Acceptors5

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. The tetrahydroquinazoline scaffold has been associated with the inhibition of key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

A study demonstrated that derivatives of tetrahydroquinazoline exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also present similar effects .

Antimicrobial Activity

Compounds containing piperazine moieties have been noted for their antimicrobial properties. Research indicates that piperazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .

In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar antimicrobial effects.

Neuropharmacological Effects

Piperazine derivatives are frequently explored for their neuropharmacological activities. This compound may influence neurotransmitter systems due to the presence of the piperazine structure. Research has indicated that piperazine compounds can modulate serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects .

Case Studies

  • Anticancer Study : A derivative with structural similarities to the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Screening : In a study evaluating various piperazine derivatives against Staphylococcus aureus and Escherichia coli, one compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Neuropharmacological Assessment : A behavioral study on mice treated with a piperazine derivative revealed reduced anxiety-like behavior in the elevated plus maze test compared to controls.

Properties

CAS No.

946253-75-4

Molecular Formula

C26H30N4O4S

Molecular Weight

494.61

IUPAC Name

methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35)

InChI Key

HWVOAALTDQLJGO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

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